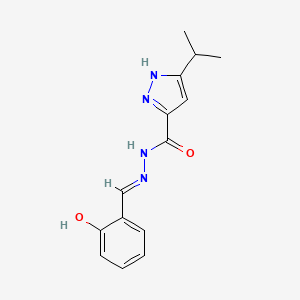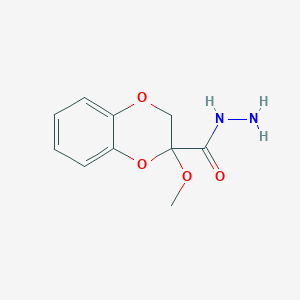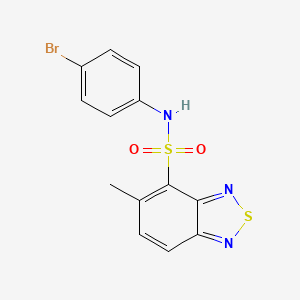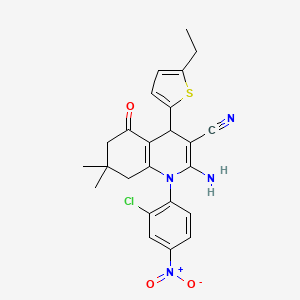![molecular formula C15H14N6O3S B11639555 5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-2-thioxo-dihydro-pyrimidine-4,6-dione](/img/structure/B11639555.png)
5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-2-thioxo-dihydro-pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-2-thioxo-dihydro-pyrimidine-4,6-dione is a complex organic compound with a unique structure that combines a pyrazolone ring with a hydrazono group and a thioxo-dihydro-pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-2-thioxo-dihydro-pyrimidine-4,6-dione typically involves the condensation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide with 2-thioxo-dihydro-pyrimidine-4,6-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the compound can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, the compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-2-thioxo-dihydro-pyrimidine-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methoxybenzoate
- **5-{[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidine
Uniqueness
The uniqueness of 5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-2-thioxo-dihydro-pyrimidine-4,6-dione lies in its combination of a pyrazolone ring with a hydrazono group and a thioxo-dihydro-pyrimidine ring. This structure provides a unique set of chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C15H14N6O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C15H14N6O3S/c1-8-10(18-19-11-12(22)16-15(25)17-13(11)23)14(24)21(20(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H3,16,17,22,23,25) |
InChI Key |
ODHADVHCCLWGJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(NC(=S)NC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-3-methyl-1-({2-[(4-nitrophenyl)amino]ethyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11639472.png)
![Ethyl 6-ethoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11639473.png)
![3-(5-bromo-2-thienyl)-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11639477.png)
![(2E)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11639479.png)
![3-(2-Methylprop-2-EN-1-YL)-2-[(2-methylprop-2-EN-1-YL)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11639482.png)
![4-({2-(4-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(piperidin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11639490.png)


![6-Amino-3-(4-methylphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639517.png)

![4-(2-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11639530.png)
![3-benzyl-5-cyclohexyl-2-(ethylsulfanyl)-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639549.png)
![N,N-diethyl-2-{3-[(E)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11639550.png)

